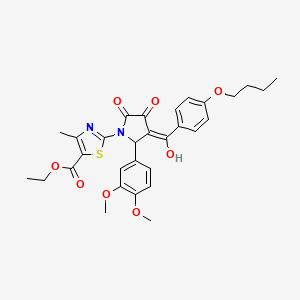
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (whew, that’s a mouthful!) belongs to the class of thiazole-based compounds. Its structure combines elements from both pyrrole and thiazole rings, making it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, including 3,4-dimethoxybenzaldehyde, 4-butoxybenzoyl chloride, and thiazole-4-carboxylic acid. The reaction proceeds through intermediate steps, leading to the formation of the desired product.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as dichloromethane or ethyl acetate). Acidic or basic catalysts may be employed to facilitate the condensation. Workup involves extraction, purification, and isolation of the product.
Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would require optimization of the synthetic route, cost-effective reagents, and efficient purification methods.
Chemical Reactions Analysis
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenolic hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a carboxylic acid derivative.
- Reduction could lead to an alcohol or amine.
- Substitution reactions may result in modified esters or amides.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some thiazole derivatives exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its structural features.
Drug Development: Researchers study its potential as a lead compound for drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While unique in its structure, this compound shares similarities with other thiazole-based molecules. Notable analogs include:
- Thiazole-4-carboxylic acid derivatives.
- Pyrrole-containing compounds with similar functional groups.
Properties
CAS No. |
609793-26-2 |
|---|---|
Molecular Formula |
C30H32N2O8S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(37-4)22(16-19)38-5)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)39-7-2/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
InChI Key |
YXFYOQQKXKEVGF-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


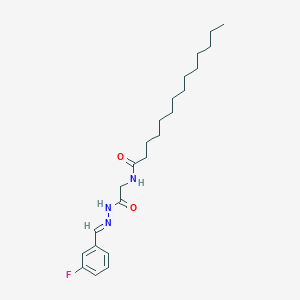

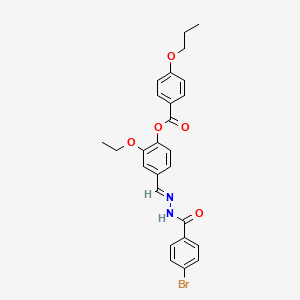
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
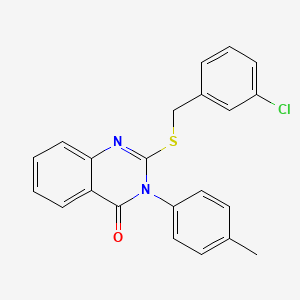
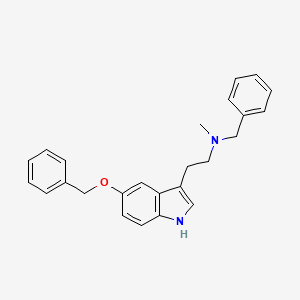

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
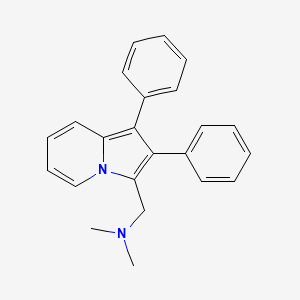
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
